molecular formula C15H13N B14234596 3-(4-Phenylbuta-1,3-dien-1-YL)pyridine CAS No. 338741-53-0

3-(4-Phenylbuta-1,3-dien-1-YL)pyridine

Cat. No.: B14234596
CAS No.: 338741-53-0
M. Wt: 207.27 g/mol
InChI Key: WCQHKQCBWYWTTF-UHFFFAOYSA-N
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Description

3-(4-Phenylbuta-1,3-dien-1-yl)pyridine is an organic compound with the molecular formula C₁₅H₁₃N It is a derivative of pyridine, featuring a phenyl-substituted butadiene moiety attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylbuta-1,3-dien-1-yl)pyridine typically involves the coupling of a pyridine derivative with a phenyl-substituted butadiene precursor. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated pyridine reacts with a phenyl-substituted butadiene under the influence of a palladium catalyst and a suitable base . The reaction conditions often include a solvent such as dimethylformamide or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions in continuous flow reactors. This method allows for efficient production with high yields and purity. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylbuta-1,3-dien-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the butadiene moiety to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Saturated derivatives of the butadiene moiety.

    Substitution: Various substituted pyridine and phenyl derivatives.

Scientific Research Applications

3-(4-Phenylbuta-1,3-dien-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Phenylbuta-1,3-dien-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenylbuta-1,3-dien-1-yl)pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

338741-53-0

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

3-(4-phenylbuta-1,3-dienyl)pyridine

InChI

InChI=1S/C15H13N/c1-2-7-14(8-3-1)9-4-5-10-15-11-6-12-16-13-15/h1-13H

InChI Key

WCQHKQCBWYWTTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CN=CC=C2

Origin of Product

United States

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